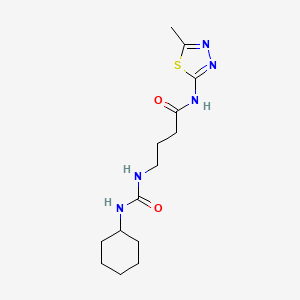
4-(cyclohexylcarbamoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(cyclohexylcarbamoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide, also known as CCT137690, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound is a member of the family of N-substituted cyclic amides and has been shown to have potent anti-proliferative effects in a variety of cancer cell lines.
Wirkmechanismus
The exact mechanism of action of 4-(cyclohexylcarbamoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide is not fully understood, but it is thought to act by inhibiting the activity of the protein kinase CHK1. CHK1 is a key regulator of the DNA damage response pathway, which is responsible for repairing damaged DNA and preventing the accumulation of mutations that can lead to cancer.
Biochemical and Physiological Effects
In addition to its anti-proliferative effects, 4-(cyclohexylcarbamoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(cyclohexylcarbamoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide is its specificity for CHK1, which makes it a valuable tool for studying the DNA damage response pathway. However, one limitation of this compound is its relatively low solubility, which can make it difficult to work with in some experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 4-(cyclohexylcarbamoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide. One area of interest is the development of more potent and selective inhibitors of CHK1, which could have even greater anti-cancer effects. Another potential direction is the investigation of the use of 4-(cyclohexylcarbamoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, there is also interest in exploring the potential use of 4-(cyclohexylcarbamoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide in the treatment of other diseases, such as neurodegenerative disorders.
Synthesemethoden
The synthesis of 4-(cyclohexylcarbamoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide involves the reaction of cyclohexyl isocyanate with 5-methyl-1,3,4-thiadiazol-2-amine, followed by the addition of butyric anhydride. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
4-(cyclohexylcarbamoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide has been extensively studied for its potential use in cancer treatment. It has been shown to have potent anti-proliferative effects in a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, 4-(cyclohexylcarbamoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for the recurrence of cancer after treatment.
Eigenschaften
IUPAC Name |
4-(cyclohexylcarbamoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2S/c1-10-18-19-14(22-10)17-12(20)8-5-9-15-13(21)16-11-6-3-2-4-7-11/h11H,2-9H2,1H3,(H2,15,16,21)(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHURSIYIQAGMCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCCNC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(cyclohexylcarbamoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

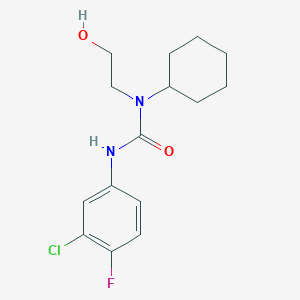
![1-[(3,5-dimethylpiperidin-1-yl)methyl]-1H-indole-2,3-dione](/img/structure/B7537718.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-[(2-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B7537721.png)

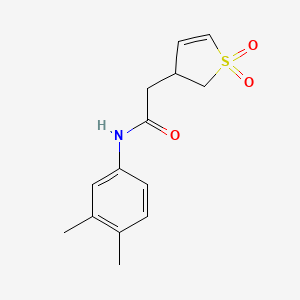
![N-(3-ethynylphenyl)-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7537740.png)
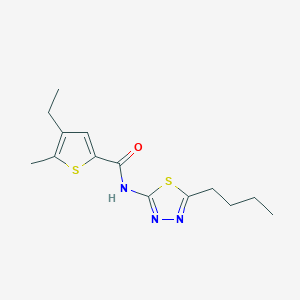
![4,10-Bis(3-hydroxyphenyl)-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B7537758.png)
![3-[3-Cyclopropyl-5-[2-(4-methoxyphenyl)ethylsulfanyl]-1,2,4-triazol-4-yl]propanamide](/img/structure/B7537764.png)
![3-[3-cyclopropyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-4-yl]propanamide](/img/structure/B7537771.png)
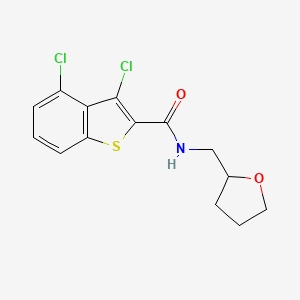
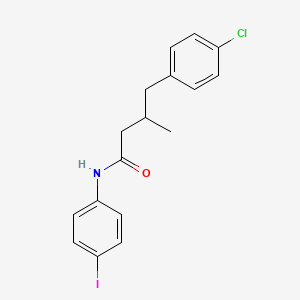
![4-ethoxy-N-methyl-N-[4-(5-nitropyridin-2-yl)oxyphenyl]benzenesulfonamide](/img/structure/B7537795.png)
![[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone](/img/structure/B7537797.png)